molecular formula C15H18N2O4 B2967230 N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide CAS No. 2197480-55-8

N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide

Cat. No. B2967230
CAS RN: 2197480-55-8
M. Wt: 290.319
InChI Key: RWNLISWOVNFWHB-CHWSQXEVSA-N
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Description

N-[(3R,4S)-4-Methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide, commonly known as MO-PBA, is a chemical compound with potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of MO-PBA is not fully understood, but studies have shown that it can inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MO-PBA can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MO-PBA has been shown to have multiple biochemical and physiological effects. In addition to inhibiting HDAC activity, MO-PBA can also induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. Additionally, MO-PBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

MO-PBA has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, MO-PBA also has some limitations, including its low solubility in water and its potential toxicity to non-cancer cells. Careful attention must be paid to the concentration and delivery method of MO-PBA in lab experiments.

Future Directions

There are several future directions for MO-PBA research, including exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MO-PBA and its effects on gene expression. Finally, the development of more efficient and scalable synthesis methods for MO-PBA could enable its widespread use in scientific research.

Synthesis Methods

MO-PBA can be synthesized using various methods, including the reaction of 4-aminobenzamide with (R)-glycidyl butyrate, followed by the hydrolysis of the resulting product. Another method involves the reaction of 4-aminobenzamide with (R)-3-methoxyoxirane-2-carboxylic acid, followed by the acylation of the resulting product. The synthesis of MO-PBA requires careful attention to detail to ensure high yield and purity of the final product.

Scientific Research Applications

MO-PBA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MO-PBA can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, MO-PBA has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of other diseases.

properties

IUPAC Name

N-[(3R,4S)-4-methoxyoxolan-3-yl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-21-9-13(12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNLISWOVNFWHB-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acrylamido-N-((3R,4S)-4-methoxytetrahydrofuran-3-yl)benzamide

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